
(Ar)-a-hydroxy-2-furanacetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ar)-a-hydroxy-2-furanacetic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from furan, a heterocyclic organic compound, and has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ar)-a-hydroxy-2-furanacetic acid methyl ester typically involves the esterification of a-hydroxy-2-furanacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as:
a-hydroxy-2-furanacetic acid+methanol→(Ar)-a-hydroxy-2-furanacetic acid methyl ester+water
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Ar)-a-hydroxy-2-furanacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to a-hydroxy-2-furanacetic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: a-hydroxy-2-furanacetic acid and methanol.
Reduction: Corresponding alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Scientific Research Applications
(Ar)-a-hydroxy-2-furanacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (Ar)-a-hydroxy-2-furanacetic acid methyl ester exerts its effects depends on the specific reaction or application. In general, esters can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another simple ester with similar chemical properties.
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
(Ar)-a-hydroxy-2-furanacetic acid methyl ester is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3/t6-/m1/s1 |
InChI Key |
AOCNXXRNLGYQJO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CO1)O |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


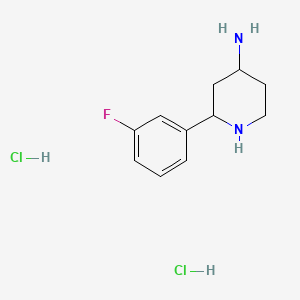
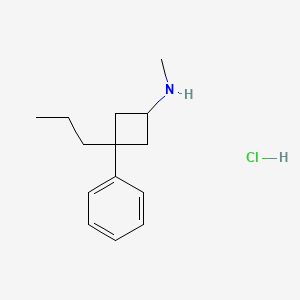
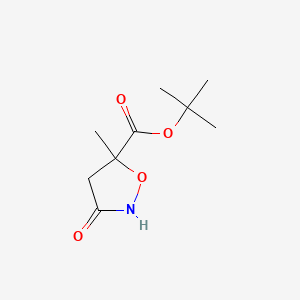

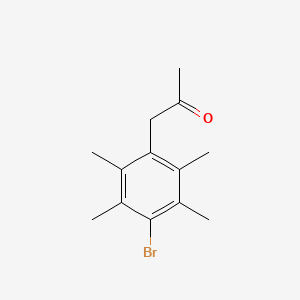
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
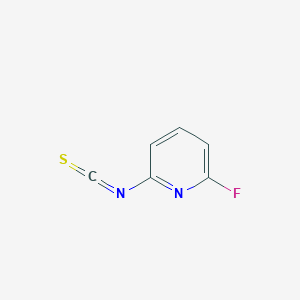





![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
